N-methoxypropane-1-sulfonamide

Description

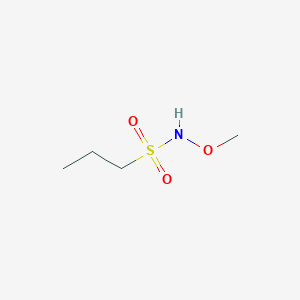

Structure

3D Structure

Properties

IUPAC Name |

N-methoxypropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-3-4-9(6,7)5-8-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMPADYDOXSGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328469-99-3 | |

| Record name | N-methoxypropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of N Methoxypropane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the atomic arrangement within a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the structure, dynamics, and chemical environment of a compound.

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The spectrum provides information on the different chemical environments of protons, their relative numbers, and the connectivity between neighboring protons. For N-methoxypropane-1-sulfonamide (CH₃CH₂CH₂SO₂NHOCH₃), four distinct proton signals are anticipated.

The propyl group (CH₃CH₂CH₂) will give rise to three signals:

A triplet for the terminal methyl (CH₃) protons, appearing at the most upfield position (lowest chemical shift) due to its distance from the electron-withdrawing sulfonamide group. This signal is split by the adjacent methylene (B1212753) (CH₂) protons.

A multiplet (expected to be a sextet) for the central methylene (CH₂) protons, which are coupled to both the terminal methyl and the other methylene group.

A triplet for the methylene (α-CH₂) protons directly attached to the sulfur atom. This signal will be the most downfield of the propyl signals due to the strong deshielding effect of the adjacent sulfonyl group.

The methoxy (B1213986) group (OCH₃) will produce a sharp singlet in the spectrum. Its chemical shift will be influenced by the adjacent nitrogen and oxygen atoms. The absence of adjacent protons results in a singlet signal. Additionally, a signal corresponding to the N-H proton is expected, which may appear as a broad singlet and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃-CH₂- | ~1.0 | Triplet (t) |

| -CH₂-CH₂- | ~1.8 | Multiplet (m) |

| -CH₂-SO₂- | ~3.1 | Triplet (t) |

| N-O-CH₃ | ~3.8 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The terminal methyl carbon (CH₃) of the propyl group will appear at the highest field (lowest chemical shift).

The central methylene carbon (-CH₂-) of the propyl group will be shifted slightly downfield.

The methylene carbon (α-CH₂) attached to the sulfur atom will be significantly deshielded and appear further downfield.

The methoxy carbon (-OCH₃) will have a characteristic chemical shift, typically found in the 50-65 ppm range for N-methoxy groups. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂- | ~13 |

| -C H₂-CH₂- | ~17 |

| -C H₂-SO₂- | ~55 |

Note: Predicted values are based on data from analogous structures like propane-1-sulfonamide (B152785) and N-methoxy amides. rsc.orgdocbrown.info

To unambiguously assign the proton and carbon signals and to further elucidate the three-dimensional structure, advanced NMR techniques would be employed.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between protons on adjacent carbons in the propyl chain. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, confirming the connectivity of the entire molecule (e.g., correlation from the α-CH₂ protons to the sulfur-bound carbon, and from the methoxy protons to the methoxy carbon).

DOSY (Diffusion-Ordered Spectroscopy) : This technique separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed ¹H signals belong to a single molecular entity and to check for impurities.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : For related, more complex systems, ROESY can provide information about which atoms are close to each other in space, helping to define the molecule's preferred conformation. For instance, it could potentially show spatial proximity between the methoxy protons and the α-methylene protons of the propyl group.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Sulfonamide Group (SO₂NH) : This group gives rise to two of the most intense and characteristic bands in the spectrum. The asymmetric stretching vibration (νas) of the S=O bonds typically appears in the range of 1370-1335 cm⁻¹, while the symmetric stretching vibration (νs) is found between 1170-1155 cm⁻¹. rsc.orglibretexts.org The S-N bond stretching is expected around 924-895 cm⁻¹. rsc.org

N-H Group : The stretching vibration of the N-H bond is expected to produce a medium-intensity band in the region of 3350-3140 cm⁻¹. rsc.org Its position and shape can be affected by hydrogen bonding.

Alkyl Group (C-H) : The stretching vibrations of the C-H bonds in the propyl and methoxy groups will appear just below 3000 cm⁻¹. Bending vibrations for these groups (scissoring, rocking) will be visible in the fingerprint region (below 1500 cm⁻¹).

C-O and N-O Bonds : The stretching vibration for the C-O bond of the methoxy group is also expected in the fingerprint region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3350 - 3140 |

| C-H (Alkyl) | Stretch | 2960 - 2850 |

| S=O | Asymmetric Stretch | 1370 - 1335 |

| S=O | Symmetric Stretch | 1170 - 1155 |

Note: Predicted values are based on characteristic infrared group frequencies. rsc.orgznaturforsch.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula of this compound is C₄H₁₁NO₃S, giving it a monoisotopic mass of approximately 153.05 Da. uni.lu In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion ([M]⁺˙) would be expected at m/z 153.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds. msu.edu For this compound, key fragmentation patterns would likely include:

Loss of the methoxy group (•OCH₃) to give an ion at m/z 122.

Cleavage of the S-N bond, potentially leading to fragments corresponding to the propylsulfonyl group [CH₃CH₂CH₂SO₂]⁺ at m/z 107 or the [NHOCH₃]⁺ fragment.

Loss of the propyl radical (•CH₂CH₂CH₃) from the molecular ion to yield an ion at m/z 110, [SO₂NHOCH₃]⁺.

A characteristic fragmentation for sulfonamides is the loss of SO₂, which could occur from various fragment ions.

In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 154 or the sodiated adduct ([M+Na]⁺) at m/z 176 would be prominent. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Identity |

|---|---|---|

| [M]⁺˙ | 153 | Molecular Ion |

| [M+H]⁺ | 154 | Protonated Molecule (ESI) |

| [M+Na]⁺ | 176 | Sodiated Adduct (ESI) |

| [M - •OCH₃]⁺ | 122 | Loss of methoxy radical |

| [M - •C₃H₇]⁺ | 110 | Loss of propyl radical |

Note: Predicted m/z values are based on the monoisotopic mass of the compound and general fragmentation patterns of related structures. uni.lumsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A comprehensive search of scientific literature and chemical databases did not yield specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Therefore, a detailed analysis of its electronic transitions based on direct experimental findings cannot be provided at this time.

In general, the UV-Vis spectra of sulfonamides are characterized by electronic transitions involving the non-bonding electrons (n) on the nitrogen and oxygen atoms of the sulfonamide group, as well as the sigma (σ) and pi (π) electrons within the molecule. The expected transitions for a saturated sulfonamide like this compound would primarily be of the n → σ* type, occurring in the far UV region, typically below 200 nm. The absence of significant chromophores, such as aromatic rings or conjugated double bonds, means that strong absorptions in the conventional UV-Vis range (200-800 nm) are not anticipated.

Without experimental data, a data table for the electronic transitions of this compound cannot be generated.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, detailed information regarding its solid-state molecular architecture, including unit cell parameters, space group, and specific bond lengths and angles, is not available.

In the absence of experimental crystallographic data, a data table summarizing the solid-state structural parameters of this compound cannot be compiled.

Mechanistic Investigations and Reactivity Studies of N Methoxypropane 1 Sulfonamide

Elucidation of Reaction Mechanisms

The reaction mechanisms involving N-methoxy sulfonamides are characterized by the unique electronic properties conferred by the N-methoxy group, which can facilitate novel transformations and the formation of distinct reactive intermediates.

The N-methoxy group is a critical determinant of the reactivity of N-methoxypropane-1-sulfonamide. In related N-methoxy arylamides, this group plays a pivotal role in transition metal-catalyzed reactions, where it can serve as a precursor to acyl nitrene intermediates. researchgate.net For instance, in iron-catalyzed N=S coupling reactions, the N-methoxy amide coordinates to the iron(III) catalyst, which facilitates the eventual elimination of the methoxy (B1213986) group to generate a reactive Fe-nitrenoid complex. researchgate.netacs.orgnih.gov This suggests that the N-methoxy group in this compound could act as a leaving group under catalytic conditions to unmask a reactive N-sulfonyl nitrene or a related species.

Furthermore, N-methoxy arylamides are utilized as directing groups in transition metal-catalyzed C-H activation reactions, highlighting their ability to coordinate with a metal center and position it for a specific bond-forming event. researchgate.net The N-methoxy group is often indispensable for these transformations to proceed efficiently. researchgate.net In other contexts, such as with N-methoxy-N-methylamides (Weinreb amides), the protons on the methoxy group can be susceptible to abstraction by a strong base, initiating an E2 elimination pathway. nih.gov This indicates that the N-methoxy group can significantly lower the barrier for certain reaction pathways that might otherwise be inaccessible.

Research on the oxidation of analogous N,N-dialkyl sulfonamides provides strong evidence for the formation of N-sulfonyliminium ions as key reactive intermediates. nih.govusm.edu Electrochemical oxidation (Shono oxidation) of these compounds leads to the formation of an N-acyliminium ion equivalent, which is a highly versatile and electrophilic species. nih.gov This intermediate can then be captured by various nucleophiles. nih.gov It is plausible that oxidative treatment of this compound would similarly generate an N-sulfonyliminium ion via cleavage of the N-O bond, which could then undergo further reactions.

In the context of transition metal catalysis, studies on N-methoxy arylamides propose the formation of metal-nitrenoid complexes. researchgate.netacs.orgnih.gov A plausible mechanism for an iron-catalyzed reaction involves the initial coordination of the N-methoxy amide to the iron center, followed by deprotonation and transformation into an Fe-nitrenoid complex . researchgate.netacs.org This intermediate is then captured by a nucleophile, leading to product formation and regeneration of the catalyst. researchgate.netacs.orgnih.gov

The table below summarizes key reaction intermediates postulated in studies of compounds analogous to this compound.

| Intermediate Type | Precursor Class | Method of Generation | Proposed Role |

| N-Sulfonyliminium Ion | N,N-Dialkyl Sulfonamides | Electrochemical Oxidation | Electrophilic species susceptible to nucleophilic attack. nih.govusm.edu |

| Fe-Nitrenoid Complex | N-Methoxy Arylamides | Iron(III) Catalysis | Nitrene-transfer agent for N=S bond formation. researchgate.netacs.org |

Cleavage of the N-O bond is a central mechanistic feature in the reactivity of N-methoxy sulfonamides and related compounds. This bond is relatively weak and represents a site of activation. In iron-catalyzed N=S coupling reactions involving N-methoxy arylamides, the proposed mechanism culminates in an Fe-N bond cleavage along with the elimination of the methoxy group, which inherently involves the scission of the N-O bond to yield the final product. researchgate.netacs.org

Similarly, electrically driven reactions of sulfonamides demonstrate that N-C bonds can be cleaved under oxidative conditions. acs.org Given that the N-O bond is generally weaker than an N-C bond, it is a prime target for cleavage under such electrochemical methods. Studies on N-methoxy-N-methylamides have also described a base-induced E2 elimination mechanism that results in the cleavage of the N-O bond and the formation of formaldehyde (B43269). nih.gov This suggests that this compound could undergo N-O bond cleavage through various pathways, including catalytic, electrochemical, or base-mediated routes, to generate reactive intermediates.

While specific studies on the regio- and stereoselectivity of this compound are scarce, research on related sulfonamide derivatives demonstrates that high levels of selectivity can be achieved. For example, a copper-catalyzed intermolecular Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides shows divergent regioselectivity that can be controlled by the choice of additives. nih.gov The use of an alcohol solvent favors the formation of vinyl products, whereas the addition of a carboxylate leads to allylic products, both with excellent regioselectivity. nih.gov

Furthermore, the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes has been shown to proceed in a highly regio- and stereoselective manner to furnish (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides. organic-chemistry.org In reactions involving glycidyl (B131873) sulfonamides, treatment with LDA leads to the corresponding enesulfonamide with good selectivity for the E-isomer, indicating stereocontrol in elimination reactions. researchgate.net

These examples establish that the sulfonamide moiety can exert significant control over reaction outcomes. researchgate.netnih.govorganic-chemistry.org For this compound, it is anticipated that reactions proceeding through intermediates like N-sulfonyliminium ions would exhibit high regioselectivity, with nucleophilic attack occurring at the carbon atom adjacent to the nitrogen. The specific stereochemical outcomes would depend on the reaction mechanism and the structure of the reactants. masterorganicchemistry.com

Reactivity Profile of the Sulfonamide Moiety

The sulfonamide group is often considered robust and unreactive, frequently serving as a terminal functional group or a protecting group. acs.org However, modern synthetic methods have unlocked its latent reactivity through various activation strategies.

The nitrogen atom in a sulfonamide is generally considered poorly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, the entire moiety can be activated to participate in reactions with either nucleophiles or electrophiles.

Electrophilic Activation: The sulfonamide group can be activated to render it susceptible to attack by nucleophiles. One elegant strategy involves the reaction of primary sulfonamides with a pyrylium (B1242799) salt (Pyry-BF4), which activates the NH2 group and enables its conversion into a highly electrophilic sulfonyl chloride. nih.govnih.gov This intermediate can then react with a wide array of nucleophiles. nih.govnih.gov Another common method is the use of Lewis acids, which can coordinate to the oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, activating the sulfonamide for reactions such as nickel-catalyzed cross-electrophile coupling, which proceeds via oxidative addition of a C-N bond. acs.org

The table below outlines methods for the electrophilic activation of the sulfonamide moiety.

| Activation Method | Reagent/Catalyst | Intermediate Formed | Subsequent Reaction |

| Pyrylium Salt Activation | Pyry-BF4 | N-Sulfonylpyridinium Salt | Conversion to sulfonyl chloride for reaction with nucleophiles. nih.govnih.gov |

| Lewis Acid Activation | MgI2 / Ni(II) catalyst | Lewis Acid-Sulfonamide Adduct | Activation for oxidative addition in cross-coupling reactions. acs.org |

Factors Influencing S-N Bond Formation and Stability

Electronic Effects: The electronic environment around the S-N bond plays a crucial role in its stability. The presence of electron-withdrawing groups attached to the sulfur atom generally increases the S-N binding interaction. For instance, studies on N,N-disubstituted nonafluorobutane-1-sulfonamides show a substantial rotational barrier, which is attributed to the highly electron-withdrawing nature of the perfluorobutyl group enhancing the S-N double-bond character. Conversely, electron-donating groups can reduce this barrier. In this compound, the propyl group is weakly electron-donating, while the methoxy group attached to the nitrogen can exert more complex electronic effects.

Recent studies combining sulfur K-edge X-ray absorption spectroscopy (XAS) and density functional theory (DFT) have provided new insights, suggesting that S-N π-bonding involving S3p contributions is essentially absent in sulfonamides. chemrxiv.orgacs.org This research indicates that electron repulsion is the dominant force affecting the rotational barriers along the S-N axis. chemrxiv.orgacs.org The geometry of the sulfonamide group, particularly the pyramidalization of the nitrogen atom, also influences bond stability.

Acid-Base Properties and Their Impact on Chemical Reactivity

The acid-base properties of this compound are critical to understanding its reactivity, as the acidity of the sulfonamide proton dictates its behavior in different chemical environments.

Gas-phase acidity provides an intrinsic measure of a molecule's acidity without the influence of solvent effects. Theoretical studies on a range of biologically active sulfonamides have shown that they are generally weak acids, with calculated gas-phase acidities in the range of 1320–1420 kJ/mol. nih.govresearchgate.net The acidity is influenced by the substituents on the sulfonamide group. For example, methazolamide (B1676374) exhibits one of the highest gas-phase acidities among the compounds studied, at 1324 kJ/mol. nih.govresearchgate.net A linear correlation has been observed between the gas-phase acidity of sulfonamides and the Hammett constants of substituents at the para-aryl position, indicating a strong electronic influence.

For this compound, the propyl group (an alkyl group) is electron-donating, which would be expected to decrease the gas-phase acidity compared to sulfonamides with electron-withdrawing groups. The N-methoxy group's effect is more complex, but it is not a strong electron-withdrawing group. Therefore, the gas-phase acidity of this compound is likely to be in the higher end of the typical range for sulfonamides, indicating lower acidity.

Table 1: Computed Gas-Phase Acidities of Selected Sulfonamides

| Compound | Computed Gas-Phase Acidity (kJ/mol) |

|---|---|

| Methazolamide | 1324 |

| General Range for Bioactive Sulfonamides | 1320-1420 |

This table presents data from studies on various sulfonamides to provide context for the expected properties of this compound. nih.govresearchgate.net

The aqueous pKa is a crucial parameter that governs the ionization state of a sulfonamide in solution and, consequently, its reactivity and biological interactions. The pKa values of sulfonamides can vary widely depending on their substitution. For instance, computed pKa values for a series of biologically active sulfonamides ranged from 5.9 to 12.6. nih.govresearchgate.net

Various computational methods have been developed to predict the aqueous pKa values of sulfonamides with reasonable accuracy. rsc.orgnih.govrsc.org One novel approach has established a strong linear correlation between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. rsc.orgnih.gov This method has been used to construct models for different classes of sulfonamides and has even helped to identify inaccurate literature values for some drug compounds. rsc.orgnih.govchemrxiv.org

Table 2: Predicted and Experimental pKa Values for Representative Sulfonamides

| Compound Type | Typical Aqueous pKa Range |

|---|---|

| Arylsulfonamides | 6-8 |

| N-Alkyl/N-Alkoxy Alkanesulfonamides (Predicted) | 9-11 |

| Sulfisoxazole | 5.0 |

| General Bioactive Sulfonamides (Computed) | 5.9 - 12.6 |

This table provides a comparative overview of pKa values for different classes of sulfonamides to contextualize the predicted acidity of this compound. nih.govresearchgate.netd-nb.info

Computational Chemistry and Theoretical Studies on N Methoxypropane 1 Sulfonamide

Density Functional Theory (DFT) Calculations

No published studies were found that detail the geometry optimization or conformational analysis of N-methoxypropane-1-sulfonamide. Such an analysis would typically involve computational methods to determine the most stable spatial arrangement of the molecule, including bond lengths, bond angles, and dihedral angles.

There is no available research detailing the electronic structure of this compound. This would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of molecular orbitals, and the resulting energy gap, which are key indicators of chemical reactivity.

Computational predictions for the spectroscopic parameters of this compound, such as its theoretical infrared (IR) spectrum and nuclear magnetic resonance (NMR) chemical shifts, have not been reported in the literature. These predictions are valuable for complementing and interpreting experimental spectroscopic data.

Quantum Chemical Descriptors and Reactivity Indices

Specific values for quantum chemical descriptors such as chemical hardness, electrophilicity index, ionization potential, and electron affinity for this compound are not present in existing scientific publications. These descriptors are derived from the electronic structure and are used to predict the global reactivity of a molecule.

As there are no published theoretical parameters for this compound, no studies correlating these parameters with experimental reaction outcomes could be found. Such correlations are vital for validating the predictive power of computational models.

Molecular Dynamics Simulations for Conformational Landscapes

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, this computational technique is highly applicable for elucidating its conformational landscape. MD simulation is a powerful computational method used to analyze the physical movements of atoms and molecules over time, providing insights into the dynamic nature of chemical systems. mdpi.com For a flexible molecule like this compound, MD simulations can map out the potential energy surface and identify the most stable, low-energy conformations and the transition pathways between them.

The general process for such a study would involve:

System Setup: A 3D model of the this compound molecule is generated. This model is then placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic physiological conditions.

Force Field Application: A suitable force field is chosen to define the potential energy of the system. The force field consists of parameters that describe the energy of bond lengths, angles, and dihedrals, as well as non-bonded interactions like van der Waals forces and electrostatic interactions.

Simulation: The simulation is run by integrating Newton's laws of motion for every atom in the system over a specified period, often spanning from nanoseconds to microseconds. This generates a trajectory that records the position and velocity of each atom at short time intervals.

Analysis: The resulting trajectory is analyzed to understand the conformational behavior. This includes monitoring key dihedral angles, calculating the root-mean-square deviation (RMSD) to identify stable states, and clustering conformations to determine the most populated (and thus, most probable) shapes of the molecule.

For sulfonamides, a key area of conformational flexibility involves the rotation around the S-N bond and the orientation of the groups attached to the nitrogen and sulfur atoms. Quantum chemical studies on similar molecules, like sulfanilamide, have shown the existence of different conformers based on the orientation of the amide and SO2 groups, which can exist in either eclipsed or staggered arrangements. nih.gov An MD simulation would provide a dynamic view of these rotations and help quantify the relative stability of each conformer and the energy barriers for interconversion.

The data generated from such a simulation can be presented to highlight the dominant conformational states.

Table 1: Illustrative Output from a Hypothetical Molecular Dynamics Simulation of this compound This table represents the type of data that could be generated from an MD simulation and is for illustrative purposes only.

| Conformer ID | Key Dihedral Angle (C-S-N-O) | Relative Population (%) | Calculated Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|---|

| 1 | ~60° | 65% | 0.00 | Staggered (Gauche) - Most stable conformer |

| 2 | ~180° | 30% | 0.75 | Staggered (Anti) - Stable conformer |

| 3 | ~0° | 5% | 2.50 | Eclipsed - Higher energy transition state |

Advanced Computational Methodologies for Sulfonamide Systems

The study of sulfonamide systems, including this compound, benefits greatly from a range of advanced computational methodologies that go beyond standard molecular modeling. These techniques provide deep insights into the electronic structure, reactivity, and interaction of sulfonamides with biological targets.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov It is frequently employed to calculate various properties of sulfonamides, such as:

Optimized Geometries: Determining the most stable 3D structure by finding the minimum energy conformation, including precise bond lengths and angles. doaj.org

Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions. nih.govdoaj.org The energy gap between HOMO and LUMO provides information about the molecule's stability.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps identify regions of the molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. doaj.org

Spectroscopic Properties: Simulating vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the molecule. doaj.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamides, QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) using computational methods. These descriptors are then correlated with experimentally determined activities (e.g., antibacterial efficacy). Such models can predict the activity of new, unsynthesized sulfonamide derivatives, guiding the design of more potent therapeutic agents. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.gov For sulfonamides, which often act as enzyme inhibitors, molecular docking is crucial for:

Investigating binding conformations within the active site of a target enzyme.

Estimating the binding affinity and understanding the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Guiding the structural optimization of sulfonamide derivatives to enhance their binding and biological activity. nih.gov

Table 2: Summary of Advanced Computational Methodologies for Sulfonamide Research

| Methodology | Principle | Application in Sulfonamide Research |

|---|---|---|

| Density Functional Theory (DFT) | Solves the Schrödinger equation using the electron density to determine the electronic structure and energy of a molecule. indexcopernicus.com | Calculation of optimized geometries, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and spectroscopic parameters. nih.govdoaj.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where a small, chemically active region (e.g., an enzyme active site) is treated with high-level quantum mechanics, while the larger surrounding system is treated with classical molecular mechanics. | Studying enzymatic reaction mechanisms involving sulfonamide inhibitors and accurately modeling protein-ligand interactions. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target by sampling various orientations and conformations of the ligand in the binding site. nih.gov | Predicting binding poses of sulfonamides in enzyme active sites, guiding lead optimization in drug design. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate calculated molecular descriptors with experimental biological activity. researchgate.net | Predicting the antibacterial activity or toxicity of novel sulfonamide derivatives to prioritize synthesis and testing. researchgate.net |

Applications of N Methoxypropane 1 Sulfonamide in Advanced Organic Synthesis and Materials Science

Role as a Protecting Group for Amine Functionalities

In complex organic synthesis, the temporary protection of reactive functional groups is a critical strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. Sulfonamides are a well-established class of protecting groups for amines due to their ability to decrease the nucleophilicity of the amine nitrogen. youtube.comresearchgate.net The formation of a sulfonamide is typically robust, and the group is stable to a variety of reaction conditions. researchgate.net

Table 1: Comparison of General Amine Protecting Groups

| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Boc2O, base | Strong acid (e.g., TFA) |

| Carbobenzyloxy | Cbz | Cbz-Cl, base | Hydrogenolysis (H2, Pd/C) |

| p-Toluenesulfonyl | Ts (Tosyl) | Ts-Cl, base | Strong acid, heat; dissolving metal reduction |

| N-Alkoxy Sulfonamide (potential) | - | Sulfonyl chloride, base | Potentially milder reductive or acidic conditions |

Utilization as a Synthetic Intermediate in Complex Organic Synthesis

Nitrogen- and sulfur-containing heterocycles are of immense importance in medicinal chemistry and materials science. mdpi.comnih.govnih.govresearchgate.net Sulfonamides are versatile precursors for the synthesis of a wide range of heterocyclic systems. mdpi.combenthamscience.com The sulfonamide functional group can be involved in various cyclization reactions, acting as a source of both nitrogen and sulfur for the heterocyclic ring. nih.gov

N-methoxypropane-1-sulfonamide could serve as a key intermediate in the synthesis of novel nitrogen-containing heterocycles. mdpi.com The presence of the N-methoxy group could influence the regioselectivity of cyclization reactions or be further functionalized. For instance, intramolecular cyclization of appropriately substituted this compound derivatives could lead to the formation of unique heterocyclic scaffolds. benthamscience.com While general methodologies for synthesizing heterocycles from sulfonamides are well-documented, specific examples utilizing this compound are not prevalent in the existing literature. nih.govmdpi.com

The concept of using molecular building blocks is central to the bottom-up construction of complex molecular architectures and functional materials. nih.govklinger-lab.de The defined geometry and reactivity of a building block determine the structure and properties of the resulting supramolecular assembly or polymer. Sulfonamides, with their defined bond angles and potential for hydrogen bonding, can act as valuable building blocks in the construction of diverse molecular architectures. mdpi.com

Application in Catalysis and Ligand Design for Organometallic Reactions

Sulfonamide-containing ligands have found applications in organometallic chemistry and catalysis. sjp.ac.lk The deprotonated sulfonamide nitrogen can act as a coordinating atom for a metal center, and the electronic properties of the sulfonamide group can influence the catalytic activity of the resulting metal complex. nih.gov The design of ligands with specific steric and electronic properties is crucial for achieving high selectivity and efficiency in catalytic reactions.

The this compound scaffold could be functionalized to create novel ligands for organometallic catalysis. For example, the introduction of coordinating groups on the propyl chain could lead to the formation of chelating ligands. The N-methoxy group might also participate in metal coordination or influence the electronic environment of the metal center. While the use of sulfonamides in ligand design is established, specific research on organometallic complexes derived from this compound is not currently available. sjp.ac.lk

In Agrochemical Research and Development

The sulfonamide functional group is a key component in a number of commercially successful herbicides and other agrochemicals. These compounds often act by inhibiting specific enzymes in plants or pests. The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is an ongoing area of research.

Derivatives of this compound could be explored as potential new agrochemicals. By modifying the structure of the molecule, for example, by introducing different substituents on the propyl chain or by replacing the methoxy (B1213986) group, it may be possible to design compounds with desirable biological activity. The sulfonamide core would provide a starting point for the synthesis of a library of compounds to be screened for herbicidal, fungicidal, or insecticidal properties. However, there are no specific reports in the searched literature detailing the agrochemical applications of this compound.

Development of Chemosensors and Optical Materials based on Sulfonamide Scaffolds

Sulfonamide-based molecules have shown significant promise as chemosensors for the detection of various ions and neutral molecules. tandfonline.comresearchgate.netnih.gov The sulfonamide group can act as a binding site for analytes, and this binding event can be transduced into a measurable signal, such as a change in fluorescence or color. researchgate.netnih.govsemanticscholar.org The design of selective and sensitive chemosensors is a major goal in analytical chemistry. nih.govsemanticscholar.org

This compound could serve as a platform for the development of novel chemosensors. By attaching a signaling unit, such as a fluorophore, to the molecule, it could be designed to detect specific analytes. The binding properties of the sensor could be tuned by modifying the structure of the sulfonamide and the attached signaling unit. tandfonline.comresearchgate.net

Furthermore, sulfur-containing polymers, including those with sulfonamide moieties, are being investigated for their potential use in optical materials due to their high refractive indices. acs.orgresearchgate.net The incorporation of this compound into a polymer backbone could potentially lead to materials with interesting optical properties for applications such as lenses and waveguides. acs.orgresearchgate.netresearchgate.net However, specific research on the development of chemosensors or optical materials derived from this compound is not yet widely published. mdpi.com

Structure Property Relationships in N Methoxypropane 1 Sulfonamide Analogues

Investigation of Electronic Effects of Substituents on Molecular Properties

The electronic nature of substituents appended to the N-methoxypropane-1-sulfonamide scaffold can significantly modulate its molecular properties, including acidity, reactivity, and intermolecular interactions. The sulfonamide group itself is known to be electron-withdrawing, which influences the electron density of adjacent atoms. Theoretical ab initio calculations on similar sulfonamide-containing molecules have shown that electron-withdrawing substituents can lead to a global decrease in the energy of both sigma and pi orbitals nih.gov.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on an analogue's structure can fine-tune its electronic profile. For instance, substituting the propane (B168953) chain with groups of varying electronic character would alter the inductive effect on the sulfonyl group. Similarly, modifications to any aromatic moieties, if present in analogues, would experience resonance effects.

Table 1: Predicted Electronic Effects of Substituents on a Model Sulfonamide Analogue

| Substituent (R) | Electronic Nature | Predicted Effect on N-H Acidity (pKa) | Predicted Effect on Sulfonyl Oxygen Electron Density | Predicted Effect on Molecular Dipole Moment |

| -CH3 | Electron-Donating | Decrease | Increase | Decrease |

| -H | Neutral | Baseline | Baseline | Baseline |

| -Cl | Electron-Withdrawing (Inductive) | Increase | Decrease | Increase |

| -NO2 | Strong Electron-Withdrawing | Significant Increase | Significant Decrease | Significant Increase |

| -OCH3 | Electron-Donating (Resonance) | Decrease | Increase | Variable |

This table is illustrative and based on general chemical principles. Actual values would require experimental determination or specific computational studies.

Research on other sulfonamide derivatives has demonstrated that such electronic modifications can have a profound impact on their biological activity. For example, in some contexts, electron-withdrawing groups can enhance the inhibitory activity of sulfonamides against certain enzymes by modulating the binding interactions within the active site nih.gov.

Analysis of Steric Hindrance and its Influence on Conformation and Reactivity

Steric hindrance, arising from the spatial arrangement of atoms and functional groups, plays a critical role in dictating the conformation and reactivity of this compound analogues. The size and branching of substituents can impose significant restrictions on bond rotations, thereby influencing the preferred three-dimensional shape of the molecule.

A study on N-alkyl arylsulfonamides highlighted that the size of the N-alkyl group strongly influences the competition between different reaction pathways. Larger, more sterically demanding alkyl groups, particularly those with branching at the α- or β-carbon, can prevent certain cyclization reactions by physically impeding the necessary conformational arrangement, thus favoring alternative reaction pathways nih.gov.

Applying this principle to this compound analogues, we can predict how variations in the alkyl chain or substituents on the nitrogen atom would impact their properties. For example, increasing the steric bulk of the group attached to the nitrogen (in place of the methoxy (B1213986) group for comparative analysis) would likely hinder its ability to act as a hydrogen bond donor and could influence its binding affinity to biological targets.

The following interactive table illustrates the potential impact of increasing steric bulk on key molecular parameters of a hypothetical N-substituted propane-1-sulfonamide (B152785) analogue.

Table 2: Predicted Influence of Steric Hindrance on Molecular Properties of N-Substituted Propane-1-Sulfonamide Analogues

| N-Substituent | Relative Steric Bulk | Predicted Rotational Freedom around S-N bond | Predicted Accessibility of Sulfonyl Group | Potential Impact on Reactivity at Nitrogen |

| -H | Low | High | High | High |

| -CH3 | Moderate | Moderate | Moderate | Moderate |

| -CH(CH3)2 | High | Low | Low | Low |

| -C(CH3)3 | Very High | Very Low | Very Low | Very Low |

This table presents a qualitative prediction based on established steric principles.

This steric influence is not limited to the nitrogen substituent. Bulky groups on the propane chain could also restrict conformational flexibility and shield the sulfonamide core from interacting with other molecules.

Conformational Preferences and their Impact on Overall Molecular Behavior

Computational studies on various sulfonamides have shown that multiple low-energy conformations can exist, with the relative populations of these conformers being influenced by both intramolecular interactions and the surrounding environment (e.g., solvent) kcl.ac.uk. For many sulfonamides, conformations where the S-N bond is nearly perpendicular to an adjacent aromatic ring have been identified as being energetically favorable kcl.ac.uk.

In the case of this compound, the presence of the methoxy group introduces an additional rotatable bond (N-O) which further increases the conformational complexity. The interplay of steric repulsions and attractive intramolecular forces, such as hydrogen bonds (if applicable in analogues) and dipole-dipole interactions, will determine the most stable conformers.

The geometrical structure of sulfa drugs is a key determinant of their biological reactivity as it influences their binding to receptors acs.orgnih.gov. The ability of a molecule to adopt a specific conformation that is complementary to a biological target's binding site is crucial for its therapeutic effect. Therefore, understanding the conformational landscape of this compound analogues is essential for predicting their pharmacological activity.

Influence of the N-Methoxy Group on Molecular Geometry and Electronic Distribution

The N-methoxy group is a distinguishing feature of this compound and has a notable impact on its molecular geometry and electronic distribution compared to unsubstituted or N-alkyl sulfonamides. The oxygen atom of the methoxy group is electronegative and can participate in hydrogen bonding as an acceptor.

Studies on related N-methoxy-N-methylamides have shown that the N-methoxy group can influence the reactivity of the adjacent carbonyl group. In the presence of strong bases, an E2 elimination reaction can occur, involving the abstraction of a proton from the N-methoxy group, leading to the formation of an N-methylamide and formaldehyde (B43269) researchgate.net. While the sulfonyl group in this compound is different from a carbonyl group, this highlights a potential reactive pathway for the N-methoxy moiety.

Table 3: Comparison of Predicted Properties of Propane-1-sulfonamide with its N-Methoxy Derivative

| Property | Propane-1-sulfonamide (R-SO2-NH2) | This compound (R-SO2-NH-OCH3) |

| Hydrogen Bonding | Donor and Acceptor | Acceptor only (at sulfonyl oxygens) |

| Acidity | Acidic N-H proton | No acidic N-H proton |

| Conformational Flexibility | Rotation around S-N and S-C bonds | Additional rotation around N-O bond |

| Reactivity towards Bases | Deprotonation at nitrogen | Potential for elimination reactions involving the methoxy group |

| Electronic Nature of Nitrogen | Less electron-rich due to sulfonyl group | Potentially more electron-rich due to the -OCH3 group's inductive effect |

This table provides a qualitative comparison based on the functional groups present.

Future Directions and Interdisciplinary Research Perspectives

Innovation in Sustainable and Green Synthetic Methodologies

The future synthesis of N-methoxypropane-1-sulfonamide and its analogs will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research in the broader field of sulfonamide synthesis highlights several innovative and sustainable methods that could be adapted. These include the use of eco-friendly solvents, such as water and deep eutectic solvents, and the development of catalytic systems that avoid stoichiometric and often hazardous reagents. tandfonline.comresearchgate.netthieme-connect.comrsc.orgrsc.org

Mechanochemistry, a solvent-free approach that uses mechanical force to induce chemical reactions, presents another exciting frontier. rsc.org A one-pot, two-step mechanochemical process has been demonstrated for the synthesis of various sulfonamides from disulfides. rsc.org Applying such a method to the synthesis of this compound could significantly reduce solvent waste and energy consumption.

Furthermore, the development of catalytic, oxidative chlorination methods in sustainable solvents offers a milder and more environmentally friendly alternative to traditional methods that often rely on harsh reagents. rsc.orgresearchgate.net The use of oxidants like sodium dichloroisocyanurate dihydrate in solvents such as water or glycerol (B35011) could provide a greener route to the necessary sulfonyl chloride intermediate. rsc.org

A comparative overview of potential green synthetic strategies for sulfonamides, which could be adapted for this compound, is presented below.

| Synthesis Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Aqueous Synthesis | Utilizes water as the solvent, often under dynamic pH control. rsc.org | Eliminates the need for volatile organic solvents, simplifies product isolation through filtration. rsc.org |

| Deep Eutectic Solvents (DESs) | Employs biodegradable and low-toxicity solvent systems. thieme-connect.com | Offers a green reaction medium with potential for high yields under ambient conditions. researchgate.net |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions. rsc.org | Reduces waste, energy consumption, and the need for hazardous solvents. rsc.org |

| Oxidative Chlorination | In situ generation of sulfonyl chlorides from thiols or disulfides. rsc.org | Avoids the handling of corrosive and moisture-sensitive sulfonyl chlorides. researchgate.net |

Exploration of Undiscovered Reactivity Modes for this compound

The unique structural features of this compound, particularly the N-O bond, suggest the potential for novel reactivity that has yet to be explored. While the sulfonamide group is generally considered robust, the presence of the methoxy (B1213986) group on the nitrogen atom could lead to unique chemical transformations.

Research on related N-alkoxy arylsulfonamides has shown their participation in aza-Michael reactions. researchgate.net Investigating the ability of this compound to act as a nucleophile in similar conjugate additions could open up new avenues for carbon-nitrogen bond formation.

Furthermore, the N-O bond itself could be a site of interesting reactivity. Studies on the cleavage of this bond under various conditions (e.g., reductive, oxidative, or catalytic) could lead to the development of novel synthetic methodologies. For instance, the N-O bond could potentially be cleaved to generate nitrenoid-like species for C-H amination reactions or to unmask a reactive N-H sulfonamide. The hydrolytic cleavage of the S-N bond in sulfonamides has been demonstrated using catalysts like ceria, suggesting that the stability and reactivity of this bond in this compound under various catalytic conditions warrants investigation. acs.org

The propane (B168953) chain also offers opportunities for functionalization. Selective C-H activation and functionalization at the α, β, or γ positions could lead to a diverse range of derivatives with tailored properties.

| Potential Reactivity Mode | Description | Possible Applications |

| Aza-Michael Addition | The sulfonamide nitrogen acting as a nucleophile towards α,β-unsaturated systems. researchgate.net | Synthesis of β-amino sulfonamide derivatives with potential biological activity. |

| N-O Bond Cleavage | Reductive or catalytic cleavage of the nitrogen-oxygen bond. | Generation of reactive intermediates for further transformations; development of protecting group strategies. |

| C-H Functionalization | Selective activation and modification of the C-H bonds on the propane backbone. | Creation of a library of derivatives with diverse functionalities for screening. |

| S-N Bond Cleavage | Catalytic hydrolysis or other methods to break the sulfur-nitrogen bond. acs.org | Understanding the metabolic stability and degradation pathways of the molecule. |

Advancements in Predictive Computational Chemistry for Sulfonamide Design

Computational chemistry and in silico methods are poised to play a crucial role in accelerating the discovery and design of novel sulfonamides with desired properties. Quantitative Structure-Property Relationship (QSPR) models have been successfully developed to predict the thermodynamic properties of sulfonamide drugs. researchgate.net Similar approaches could be applied to this compound and its virtual derivatives to predict key parameters such as solubility, lipophilicity, and metabolic stability.

Molecular docking studies are another powerful tool for rational drug design. By computationally screening libraries of sulfonamide derivatives against specific biological targets, it is possible to predict binding affinities and modes of interaction. nih.gov This approach can guide the synthesis of new compounds with enhanced biological activity. For example, machine learning models have been trained to identify phytochemicals with sulfonamide-like properties, demonstrating the potential of computational screening in drug discovery. researchgate.net

The conformational landscape of sulfonamides can also be investigated using computational methods. mdpi.com Understanding the preferred three-dimensional structures of this compound and its derivatives is crucial for designing molecules that can effectively interact with biological receptors or self-assemble into functional materials.

| Computational Approach | Application for this compound | Expected Outcome |

| QSPR Modeling | Prediction of physicochemical properties for a library of virtual derivatives. researchgate.net | Prioritization of synthetic targets with optimal drug-like properties. |

| Molecular Docking | Screening of derivatives against various protein targets. nih.gov | Identification of potential biological targets and design of potent inhibitors. |

| Machine Learning | Development of models to predict biological activity or specific properties. researchgate.net | High-throughput virtual screening and discovery of novel functional molecules. |

| Conformational Analysis | Determination of the most stable 3D structures. mdpi.com | Insight into structure-activity relationships and design of molecules with specific shapes. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms offers a transformative approach to the rapid and efficient synthesis of libraries of this compound derivatives. illinois.edunih.gov Flow chemistry, in particular, provides enhanced control over reaction parameters, improved safety, and the potential for seamless integration of reaction, purification, and analysis. nih.govacs.org

Fully automated flow-through processes have been successfully developed for the production of secondary sulfonamide libraries. nih.gov A similar platform could be designed for the derivatization of this compound, allowing for the rapid exploration of a wide range of chemical space. This could involve, for example, the automated synthesis of a library of analogs with different alkoxy groups on the nitrogen or various substituents on the propane chain.

The development of automated processes is not limited to synthesis. Automated purification and analysis can also be integrated into the workflow, further accelerating the design-make-test-analyze cycle in drug discovery and materials science. semanticscholar.orgchemrxiv.org The ability to rapidly synthesize and screen large numbers of compounds is essential for identifying molecules with optimal properties.

| Technology | Application to this compound Research | Key Advantages |

| Flow Chemistry | Continuous synthesis of the core scaffold and its derivatives. nih.govacs.org | Improved reaction control, safety, scalability, and potential for multistep synthesis. chemrxiv.org |

| Automated Synthesis | High-throughput synthesis of a library of analogs in parallel format. nih.govnih.gov | Rapid generation of diverse compounds for screening and structure-activity relationship studies. |

| Integrated Platforms | Combination of automated synthesis, purification, and analysis. semanticscholar.orgchemrxiv.org | Acceleration of the discovery and optimization of functional molecules. |

Design of Next-Generation Functional Materials Utilizing the this compound Scaffold

The sulfonamide functional group is a versatile building block for the design of functional materials. The incorporation of sulfonamide moieties into polymers can impart interesting properties, such as pH-responsiveness, which could be exploited in the development of smart materials and drug delivery systems. rsc.org The this compound scaffold, with its specific combination of a flexible alkyl chain and a polar sulfonamide group, could be a valuable monomer for the synthesis of novel functional polymers.

By incorporating this scaffold into polymer backbones or as pendant groups, it may be possible to create materials with tailored properties. For example, the polarity and hydrogen bonding capabilities of the sulfonamide group could be utilized to create materials with specific self-assembly behaviors or recognition properties. The N-O bond could also be designed to be cleavable under specific stimuli, leading to the development of degradable or responsive materials.

Furthermore, the sulfonamide group is known to be a good directing group in organic synthesis. This property could be harnessed in the design of functional materials where precise control over the arrangement of functional groups is required. The potential applications for such materials could range from advanced coatings and membranes to sensors and electronic devices.

| Material Type | Design Strategy | Potential Application |

| pH-Responsive Polymers | Incorporation of this compound as a monomer or functional group. rsc.org | Smart drug delivery systems, sensors, and actuators. |

| Self-Assembling Materials | Utilizing the polarity and hydrogen bonding capabilities of the sulfonamide group. | Nanostructured materials for electronics, catalysis, or separation. |

| Degradable Materials | Exploiting the potential for cleavage of the N-O or S-N bonds. | Biodegradable plastics, temporary adhesives, and controlled-release systems. |

| Functional Surfaces | Grafting of this compound derivatives onto surfaces. | Modified electrodes, chromatographic stationary phases, and biocompatible coatings. |

Q & A

Q. Optimization Tips :

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity but may reduce stability of intermediates.

- Base Selection : Triethylamine minimizes side reactions (e.g., hydrolysis) compared to weaker bases like NaHCO₃ .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Answer :

Contradictions often arise from solvent effects, tautomerism, or impurities. A methodological approach includes:

Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .

Spectral Simulation : Use computational tools (e.g., DFT) to predict and match experimental shifts for tautomeric forms .

HPLC-MS Purity Check : Confirm sample purity (>95%) to rule out impurity interference .

Example :

In sulfonamide derivatives, methoxy group signals (δ 3.2–3.5 ppm) may split due to rotameric equilibria. Variable-temperature NMR can resolve this .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Answer :

Advanced: What strategies improve the stability of this compound in biological assays?

Answer :

Stability challenges include hydrolysis (sulfonamide bond) and oxidation (methoxy group). Mitigation strategies:

pH Control : Use buffered solutions (pH 6–7) to minimize hydrolysis .

Antioxidants : Add 0.1% BHT or ascorbic acid to prevent methoxy group oxidation .

Lyophilization : Store lyophilized samples at -20°C; reconstitute in anhydrous DMSO for assays .

Q. Data :

| Condition | Half-Life (h) |

|---|---|

| PBS (pH 7.4, 25°C) | 12 ± 2 |

| PBS + 0.1% BHT (4°C) | 72 ± 5 |

Basic: How is this compound utilized in medicinal chemistry research?

Answer :

The compound serves as:

- Enzyme Inhibitor Scaffold : Modulates sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via competitive binding .

- Prodrug Intermediate : Methoxy group enhances lipophilicity for improved membrane permeability .

Case Study :

Derivatives with para-substituted aryl groups showed 10-fold higher inhibitory activity against bacterial dihydropteroate synthase .

Advanced: How can computational methods guide the design of this compound analogs with enhanced bioactivity?

Q. Answer :

Docking Studies : Identify binding poses in target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs .

ADMET Prediction : Predict metabolic stability (e.g., CYP450 interactions) using SwissADME .

Example :

Electron-withdrawing groups at the propane chain reduced metabolic clearance by 40% in hepatic microsome assays .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential dust/aerosol formation .

- Waste Disposal : Neutralize with dilute NaOH before aqueous disposal .

Note : Stability data indicate gradual decomposition at RT; avoid long-term storage .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Q. Answer :

- Steric Effects : Bulky substituents on the propane chain reduce reaction rates (e.g., 30% slower with tert-butyl vs. methyl ).

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) activate the sulfonamide for SNAr reactions .

Table : Reactivity in SN2 Reactions

| Substituent | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| -H | 0.45 ± 0.03 |

| -NO₂ (para) | 1.20 ± 0.10 |

| -OCH₃ (para) | 0.25 ± 0.02 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.